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molecular formula C9H7F3O B133978 4'-(Trifluoromethyl)acetophenone CAS No. 709-63-7

4'-(Trifluoromethyl)acetophenone

Cat. No. B133978
M. Wt: 188.15 g/mol
InChI Key: HHAISVSEJFEWBZ-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

Prepared from commercially available ethyl difluoroacetate (14.49 g, 117 mmol) and commercially available 4-(trifluoromethyl)acetophenone (15.36 g, 80 mmol) as described in example C.1 step 1 to give 4,4-difluoro-1-(4-trifluoromethyl-phenyl)-butane-1,3-dione (21.60 g, 101%) as a light brown oil. MS (ISN) 265.0 [(M−H)−].
Quantity
14.49 g
Type
reactant
Reaction Step One
Quantity
15.36 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:8])[C:3]([O:5]CC)=O.[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][CH:13]=1)=[O:11]>>[F:8][CH:2]([F:1])[C:3](=[O:5])[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:14][CH:13]=1)=[O:11]

Inputs

Step One
Name
Quantity
14.49 g
Type
reactant
Smiles
FC(C(=O)OCC)F
Name
Quantity
15.36 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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